molecular formula C9H9ClF3NO B12849621 (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

(R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B12849621
M. Wt: 239.62 g/mol
InChI Key: GVZQHNJDFIICMS-MRVPVSSYSA-N
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Description

®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a chiral center, a trifluoromethyl group, and a methoxy-substituted phenyl ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the trifluoromethyl group and the chiral center can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
  • ®-1-(5-Fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
  • ®-1-(5-Iodo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Uniqueness

®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with molecular targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

This detailed article provides a comprehensive overview of ®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(1R)-1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9ClF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1

InChI Key

GVZQHNJDFIICMS-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)[C@H](C(F)(F)F)N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C(F)(F)F)N

Origin of Product

United States

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